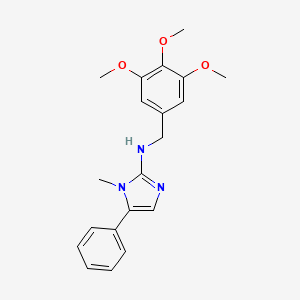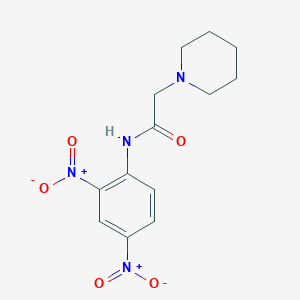![molecular formula C17H14N2O2 B11564720 N'-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11564720.png)
N'-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide is an organic compound that features a benzohydrazide moiety linked to a phenyl ring substituted with a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 2-(prop-2-yn-1-yloxy)benzaldehyde with benzohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds share the prop-2-yn-1-yloxy group and exhibit similar reactivity.
2-(Prop-2-yn-1-yloxy)-1-naphthaldehyde: This compound has a similar structure but with a naphthalene ring instead of a benzene ring.
Uniqueness
N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H14N2O2/c1-2-12-21-16-11-7-6-10-15(16)13-18-19-17(20)14-8-4-3-5-9-14/h1,3-11,13H,12H2,(H,19,20)/b18-13+ |
InChI Key |
YLELPGROIASFOD-QGOAFFKASA-N |
Isomeric SMILES |
C#CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11564638.png)


![(3E)-3-({[(3-Chloro-2-methylphenyl)carbamoyl]formamido}imino)-N-(3-iodophenyl)butanamide](/img/structure/B11564650.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11564666.png)
![1-methyl-N'-[(E)-(4-nitrophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11564668.png)
![6-(2-phenylethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11564669.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11564678.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11564680.png)
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11564681.png)
![2-amino-4-(4-chloro-3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11564684.png)
![1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate](/img/structure/B11564685.png)
![4-bromo-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11564693.png)
